

Application Notes and Protocols for the Spectrophotometric Determination of Phenyramidol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyramidol Hydrochloride*

Cat. No.: *B1677683*

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These application notes provide a detailed protocol for the quantitative determination of **Phenyramidol Hydrochloride** in bulk drug and pharmaceutical dosage forms using UV-Vis spectrophotometry. This method is simple, cost-effective, and suitable for routine quality control analysis.

Principle

The method is based on the measurement of the ultraviolet absorbance of **Phenyramidol Hydrochloride** in a distilled water solvent. The wavelength of maximum absorbance (λ_{max}) for **Phenyramidol Hydrochloride** is 236 nm. The absorbance of the solution at this wavelength is directly proportional to the concentration of the drug, following the Beer-Lambert law.^{[1][2]}

Instrumentation and Reagents

- Instrumentation: A double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes. A Shimadzu 1700S has been used in a cited study.^[1]
- Reagents and Materials:
 - **Phenyramidol Hydrochloride** reference standard
 - Distilled water

- Volumetric flasks (10 ml and 100 ml)
- Pipettes
- Sonicator

Experimental Protocols

3.1. Preparation of Standard Stock Solution (1000 µg/ml)

- Accurately weigh 100 mg of pure **Phenyramidol Hydrochloride** drug.
- Dissolve the weighed drug in a small quantity of distilled water in a 100 ml volumetric flask.
- Make up the volume to the mark with distilled water.
- Sonicate the solution for 10 minutes to ensure complete dissolution. This is the primary stock solution with a concentration of 1 mg/ml (1000 µg/ml).[\[1\]](#)

3.2. Preparation of Working Standard Stock Solution (100 µg/ml)

- Pipette 10 ml of the primary stock solution (1000 µg/ml) into a 100 ml volumetric flask.
- Dilute the solution up to the mark with distilled water. This is the working standard stock solution with a concentration of 100 µg/ml.[\[1\]](#)

3.3. Preparation of Calibration Curve Standards (2-18 µg/ml)

- From the working standard stock solution (100 µg/ml), transfer aliquots of 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.4, 1.6, and 1.8 ml into a series of 10 ml volumetric flasks.[\[1\]](#)
- Make up the volume in each flask to 10 ml with distilled water. This will yield a series of concentrations ranging from 2 to 18 µg/ml.[\[1\]](#)
- Sonicate the solutions for 5 minutes.[\[1\]](#)

3.4. Spectrophotometric Measurement

- Set the spectrophotometer to measure absorbance at a wavelength of 236 nm.[\[1\]](#)

- Use distilled water as the reagent blank.^[1]
- Measure the absorbance of each of the calibration curve standards.
- Plot a calibration curve of absorbance versus concentration.

3.5. Analysis of Tablet Dosage Form

- Weigh and powder twenty tablets to determine the average weight.
- Accurately weigh a quantity of the tablet powder equivalent to 100 mg of **Phenylramidol Hydrochloride** and transfer it to a 100 ml volumetric flask.
- Add a small amount of distilled water and sonicate for 15 minutes to dissolve the drug.
- Make up the volume to 100 ml with distilled water and mix well.
- Filter the solution through a suitable filter paper.
- From the filtrate, pipette 10 ml into a 100 ml volumetric flask and dilute to the mark with distilled water to get a concentration of 100 µg/ml.
- From this solution, prepare a final sample solution of a suitable concentration within the Beer's law range (e.g., 10 µg/ml) by diluting with distilled water.
- Measure the absorbance of the final sample solution at 236 nm against a reagent blank.
- Determine the concentration of **Phenylramidol Hydrochloride** in the sample solution from the calibration curve.
- Calculate the amount of drug present in the tablet formulation. The amount of drug found in one study ranged from 99.80 – 100.80%w/w.^[1]

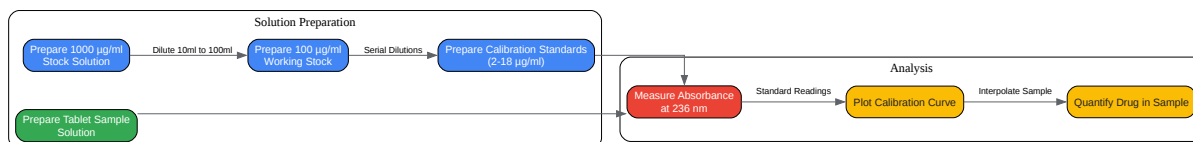
Method Validation Summary

The described spectrophotometric method has been validated according to ICH guidelines, yielding good results for linearity, precision, accuracy, robustness, and ruggedness.^{[1][2]}

Table 1: Summary of Quantitative Validation Parameters

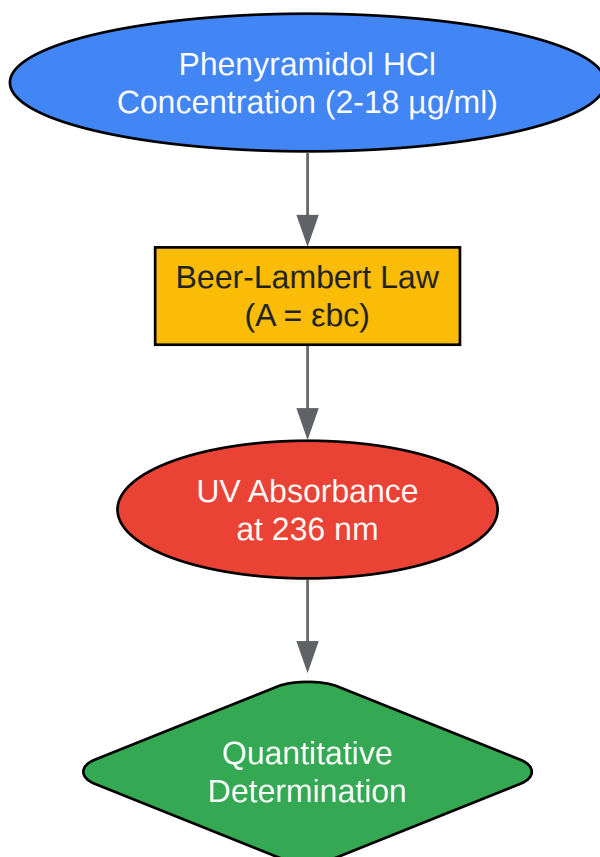
Parameter	Result
Wavelength of Maximum Absorbance (λ_{max})	236 nm[1]
Linearity Range	2-18 $\mu\text{g/ml}$ [1][2]
Correlation Coefficient (r^2)	0.999[1][2]
Limit of Detection (LOD)	1.224 $\mu\text{g/ml}$ [1][2]
Limit of Quantification (LOQ)	5.222 $\mu\text{g/ml}$ [1][2]
Accuracy (Recovery)	99.80 – 100.80%w/w[1]

Visualizations



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Caption: Experimental workflow for the spectrophotometric determination of **Phenyramidol Hydrochloride**.



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Caption: Logical relationship illustrating the principle of spectrophotometric quantification.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Spectrophotometric Determination of Phenyramidol Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:

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